molecular formula C7H11N3OS B2967424 3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1249828-99-6

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B2967424
CAS RN: 1249828-99-6
M. Wt: 185.25
InChI Key: PVOZULHINMLWGY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

CDK4/6 Inhibition

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine: has been investigated as a potential CDK4/6 inhibitor . CDK4/6 inhibitors are drugs that target specific enzymes—CDK4 and CDK6—disrupting signals that stimulate the proliferation of malignant (cancer) cells. One notable example is Palbociclib , a breast cancer drug developed by Pfizer . The synthesis of Palbociclib involves the pyridopyrimidine moiety, and it has shown promising results in clinical trials.

Antibiotic Sensitivity Assays

The compound’s high gel strength makes it ideal for antibiotic sensitivity assays . Researchers use it to assess the effectiveness of antibiotics against various pathogens. Its gel-forming properties allow for low-concentration assays, providing valuable insights into drug efficacy .

Other Potential Therapeutic Targets

While the above applications are well-established, ongoing research explores additional therapeutic targets. For instance, Dilmapimod , another pyridopyrimidine-based molecule, shows potential activity against rheumatoid arthritis . Further investigations may reveal more applications for this intriguing compound.

Safety And Hazards

This section includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage .

properties

IUPAC Name

3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOZULHINMLWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-4-yl)-1,2,4-thiadiazol-5-amine

CAS RN

1249828-99-6
Record name 3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
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